molecular formula C24H30N4O3 B2786640 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide CAS No. 922067-44-5

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

货号: B2786640
CAS 编号: 922067-44-5
分子量: 422.529
InChI 键: PMWRKXXEHYCWDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry and pharmacological research . This complex molecule features a central oxalamide backbone, known for its ability to form strong hydrogen bonds, which is strategically functionalized with a 1-methylindolin-5-yl moiety, a morpholinoethyl side chain, and a p-tolyl aromatic ring . The molecular formula is C24H30N4O3 with a molecular weight of 422.5 g/mol . The incorporation of the morpholine ring is a key structural feature that is widely recognized to enhance the compound's solubility and permeability, thereby improving its potential as a bioactive agent with favorable pharmacokinetic properties . Oxalamide derivatives are a versatile class of compounds with documented diverse applications, including potential as antiviral agents, enzyme inhibitors, and flavor enhancers, depending on their specific substituents . While the specific biological activity of this compound is under investigation, its structural analogs and core functional groups are well-documented in research focused on anticancer properties and the inhibition of biofilm formation in resistant bacterial strains . The compound is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers can rely on the high quality and consistency of this compound for their investigative studies in drug discovery and chemical biology.

属性

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRKXXEHYCWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • Oxalamide Backbone : This component is known for its ability to form hydrogen bonds, which may enhance interaction with biological targets.
  • Morpholinoethyl Side Chain : This moiety contributes to the compound's solubility and permeability, potentially improving its bioavailability.
  • Indoline Moiety : The presence of this aromatic structure is often associated with various biological activities, including anticancer properties.

The molecular formula for this compound is C23H29N3O3C_{23}H_{29}N_{3}O_{3} with a molecular weight of approximately 395.5 g/mol.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N1,N2-bis(5-chloropyridin-2-yl)oxalamideContains chloropyridine groupsAnticancer properties
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) -Similar indoline structurePotential anticancer activity
4-(3-(4-ethoxyphenyl)-1,2,4-triazoleRelated triazole derivativeAntimicrobial activity

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary interaction studies suggest that the compound may target specific proteins involved in cell signaling pathways associated with cancer progression. Techniques such as molecular docking and bioassays are recommended for further validation.

Case Studies and Research Findings

  • In Vitro Studies : Initial laboratory tests have demonstrated that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines, suggesting a potential role as an anticancer agent.
  • Pharmacokinetic Analysis : Research indicates that the morpholino group enhances the solubility and stability of the compound in physiological conditions, which could lead to improved pharmacokinetic profiles compared to other similar compounds.
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary results show low toxicity levels in non-cancerous cell lines, which is promising for future therapeutic applications.

相似化合物的比较

Structural and Functional Comparison with Similar Oxalamide Compounds

Table 1: Key Oxalamide Analogs and Their Properties

Compound Name (Reference) Key Substituents Biological Activity/Application Key Findings/Data
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl; pyridin-2-yl ethyl Umami flavor enhancer - Worldwide regulatory approval (FEMA 4233).
- NOEL: 100 mg/kg/day in rats.
- Rapid metabolism in hepatocytes (no amide hydrolysis).
BNM-III-170 4-chloro-3-fluorophenyl; guanidinomethyl HIV entry inhibitor - Targets CD4-binding site.
- Synthesized as bis-trifluoroacetate salt.
- Validated in stringent immunodeficiency models.
Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) Thiazolyl; 4-chlorophenyl Antiviral (HIV) - LC-MS: m/z 479.12 (M+H+).
- 90% HPLC purity.
- Activity linked to thiazole and chlorophenyl groups.
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-methoxyphenethyl; 2-methoxyphenyl Synthetic intermediate (enzyme studies) - 35% yield.
- Structural analysis via NMR and MS.
- Potential CYP450 interactions.
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl; benzyloxy Enzyme inhibitor (preclinical) - Synthesized via multistep reactions.
- >90% purity.
- Adamantyl enhances lipophilicity.

Key Structural and Functional Differences

Core Modifications: Target Compound: The morpholinoethyl and 1-methylindolinyl groups may enhance solubility and receptor binding compared to simpler aryl substituents in S336 or BNM-III-170. Morpholine rings are known to improve pharmacokinetic properties . S336: Pyridine and dimethoxybenzyl groups contribute to its flavor-enhancing properties but limit its pharmacological utility due to rapid hepatic metabolism .

Biological Activity: Antiviral Analogs: BNM-III-170 and Compound 13 share chlorophenyl/thiazolyl groups critical for targeting viral entry or replication. The target compound’s indolinyl group may confer unique steric or electronic interactions for antiviral or enzyme inhibition . Flavoring Agents: S336’s low toxicity (NOEL 100 mg/kg) contrasts with antiviral oxalamides, which lack detailed toxicological data but likely have narrower safety margins .

Metabolic Stability: S336 undergoes rapid metabolism without amide cleavage, while ester-containing analogs (e.g., No. 1776) are hydrolyzed in pancreatic juice . The target compound’s morpholino group may resist hydrolysis, enhancing metabolic stability .

常见问题

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates three critical moieties:

  • A 1-methylindolin-5-yl group (provides aromaticity and potential π-π interactions).
  • A morpholinoethyl group (enhances solubility and hydrogen-bonding capacity).
  • A p-tolyl substituent (imparts hydrophobicity and steric effects). The oxalamide backbone facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. The morpholine ring’s electron-rich nitrogen may participate in acid-base reactions, while the indoline moiety could undergo oxidation or ring-opening under specific conditions .

Q. What synthetic routes are employed for this compound, and how is purity confirmed?

Synthesis involves multi-step reactions:

  • Coupling of indoline and morpholinoethyl precursors via nucleophilic substitution.
  • Oxalamide formation using oxalyl chloride and p-toluidine.
  • Purification via recrystallization or chromatography. Analytical methods include:
  • TLC for reaction monitoring.
  • NMR (1H/13C) for structural confirmation.
  • LC-MS to verify molecular weight and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Catalyst screening : Use Pd-based catalysts for coupling steps to reduce byproducts.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature control : Maintain 60–80°C during amide bond formation to prevent decomposition.
  • Chromatography : Reverse-phase HPLC for high-purity isolation (>98%) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Antimicrobial : Broth microdilution against Gram+/Gram- bacteria.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases.
  • Cytotoxicity : Compare selectivity indices between cancerous and normal cells (e.g., HEK293) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays with standardized protocols.
  • Metabolite profiling : Use LC-MS to identify active/degradation products.
  • Target engagement studies : SPR or ITC to measure binding affinities directly.
  • Statistical analysis : Apply ANOVA to assess inter-study variability .

Q. What computational methods predict its interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., PI3Kα).
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns.
  • ADMET prediction (SwissADME) : Estimate bioavailability, CYP inhibition, and BBB permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace morpholine with piperazine/pyrrolidine to assess ring size effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the p-tolyl ring.
  • Bioisosteric replacement : Swap oxalamide with urea/thiourea to evaluate hydrogen-bonding impact.
  • Activity cliffs : Compare analogs with >10-fold potency differences to identify critical moieties .

Q. What strategies stabilize this compound under varying pH conditions?

  • Buffer screening : Assess stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.
  • Degradation kinetics : Use HPLC to track hydrolysis rates at 25°C/40°C .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal incubation : Human liver microsomes (HLM) with NADPH cofactor.
  • Metabolite ID : High-resolution MS (Q-TOF) to detect phase I/II metabolites.
  • CYP inhibition : Fluorescent probes (e.g., Vivid® assays) for CYP3A4/2D6 .

Q. What experimental approaches elucidate its mechanism of action?

  • CRISPR screening : Identify gene knockouts that confer resistance.
  • Phosphoproteomics : LC-MS/MS to map kinase signaling perturbations.
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., HDACs) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。